molecular formula C20H18N2O B3880731 2,2-diphenyl-N-(4-pyridinylmethyl)acetamide

2,2-diphenyl-N-(4-pyridinylmethyl)acetamide

Cat. No.: B3880731
M. Wt: 302.4 g/mol
InChI Key: WQSICNKYRNEZMM-UHFFFAOYSA-N
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Description

“2,2-diphenyl-N-(4-pyridinylmethyl)acetamide” is a chemical compound with the molecular formula C19H16N2O . It is offered by Benchchem for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an acetamide group, which is further connected to two phenyl rings .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 288.343 Da, and its monoisotopic mass is 288.126251 Da .

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, DPA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. DPA has also been used as a fluorescent probe for the detection of metal ions in environmental and biological samples.

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its biological effects by interacting with specific target proteins in cells. In cancer cells, DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, DPA has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be involved in the pathogenesis of the disease.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In cancer cells, DPA has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, DPA has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function in animal models. In material science, DPA has been shown to form stable MOFs and coordination polymers with various metal ions.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, DPA has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous environments. It also has limited commercial availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of DPA. In medicinal chemistry, further research could be done to investigate the potential of DPA as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, further research could be done to explore the use of DPA as a ligand in the synthesis of new MOFs and coordination polymers with unique properties. In environmental science, further research could be done to investigate the use of DPA as a fluorescent probe for the detection of metal ions in water and soil samples.
Conclusion:
In conclusion, DPA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a stable compound that can be easily synthesized with a high yield. DPA has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. Further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.

Properties

IUPAC Name

2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-15-16-11-13-21-14-12-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSICNKYRNEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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